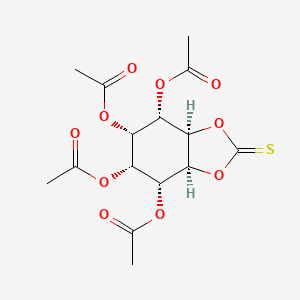

(3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research into sulfanylidene compounds, such as "(3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate", focuses on understanding their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in various fields of chemistry and material science.

Synthesis Analysis

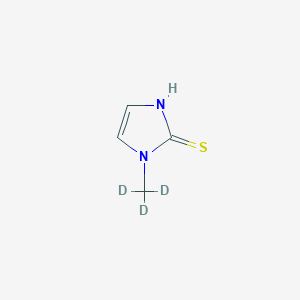

The synthesis of sulfanylidene derivatives often involves cyclocondensation reactions, as demonstrated in the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives using thiourea and substituted benzaldehydes. Such processes highlight the versatility and reactivity of sulfanylidene compounds under acid-catalyzed conditions (Sarojini et al., 2015).

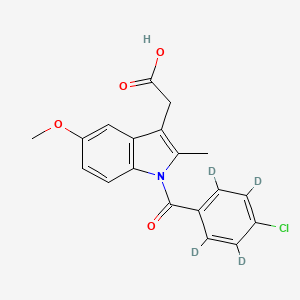

Molecular Structure Analysis

The molecular structure of sulfanylidene compounds can be quite complex, with conformational flexibility evident in their crystalline forms. For instance, the reduced pyrimidine ring in certain derivatives adopts conformations intermediate between boat, screw-boat, and twist-boat forms, facilitated by hydrogen bonding that links molecules into ribbons containing alternating rings (Sarojini et al., 2015).

Chemical Reactions and Properties

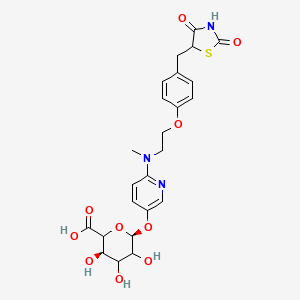

Sulfanylidene compounds participate in various chemical reactions, such as the preparation and reactions of organosulfonyloxy derivatives with alkynyltrimethylsilanes, leading to diverse products depending on the reaction conditions. This reactivity underlines the chemical versatility of sulfanylidene derivatives (Zhdankin et al., 1996).

Physical Properties Analysis

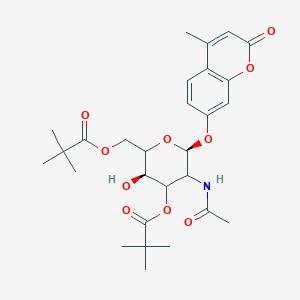

The physical properties, including crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of sulfanylidene compounds. For example, crystal packing analyses reveal intermolecular O—H...O hydrogen bonds linking tetraacetate molecules into tapes, indicative of their solid-state behavior (Mehta & Sen, 2010).

Chemical Properties Analysis

The chemical properties of sulfanylidene compounds are often explored through their reactivity with various reagents, demonstrating a range of functional group transformations and the formation of novel heterocyclic structures. This aspect underscores the compounds' utility in synthetic chemistry applications (Zhdankin et al., 1996).

properties

IUPAC Name |

[(3aS,4R,5R,6S,7S,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10+,11-,12+,13+,14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDPAADFSHXROB-QSWPVVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]([C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858436 |

Source

|

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate | |

CAS RN |

25348-62-3 |

Source

|

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)